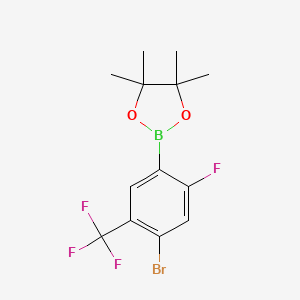![molecular formula C18H16FNO2 B2934791 N-[2-(2-Fluorophenoxy)-1-phenylethyl]but-2-ynamide CAS No. 2411194-11-9](/img/structure/B2934791.png)
N-[2-(2-Fluorophenoxy)-1-phenylethyl]but-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-Fluorophenoxy)-1-phenylethyl]but-2-ynamide is a chemical compound that has been extensively studied in the field of medicinal chemistry. The compound is also known as FTY720 and is a potent immunosuppressant drug. The compound has been found to have a wide range of potential applications in scientific research, including the study of autoimmune diseases, cancer, and neurological disorders.
Mechanism Of Action
The mechanism of action of N-[2-(2-Fluorophenoxy)-1-phenylethyl]but-2-ynamide involves the activation of sphingosine-1-phosphate receptors. The compound is phosphorylated in vivo to form the active metabolite, which binds to the S1P receptor and causes the internalization of the receptor. This results in the sequestration of lymphocytes in lymphoid tissues, leading to immunosuppression.
Biochemical and Physiological Effects:
N-[2-(2-Fluorophenoxy)-1-phenylethyl]but-2-ynamide has been found to have a wide range of biochemical and physiological effects. The compound has been shown to reduce the number of circulating lymphocytes, leading to immunosuppression. The compound has also been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
N-[2-(2-Fluorophenoxy)-1-phenylethyl]but-2-ynamide has several advantages for use in lab experiments. The compound has been extensively studied and has a well-established mechanism of action. The compound is also highly potent and has been shown to have a wide range of potential applications in scientific research. However, the compound also has some limitations, including its potential toxicity and the need for careful dosing.
Future Directions
There are several future directions for the study of N-[2-(2-Fluorophenoxy)-1-phenylethyl]but-2-ynamide. The compound has been studied for its potential use in the treatment of autoimmune diseases, cancer, and neurological disorders. Further research is needed to determine the full potential of the compound in these areas. Additionally, the compound could be studied for its potential use in other areas of medicine, such as transplantation and regenerative medicine. Finally, the compound could be studied for its potential use in the development of new drugs with similar mechanisms of action.
Synthesis Methods
The synthesis of N-[2-(2-Fluorophenoxy)-1-phenylethyl]but-2-ynamide involves several steps. The first step is the reaction of 2-fluorophenol with 1-bromo-2-phenylethane to form 2-(2-Fluorophenoxy)-1-phenylethane. This intermediate is then reacted with but-2-ynoic acid to form N-[2-(2-Fluorophenoxy)-1-phenylethyl]but-2-ynamide.
Scientific Research Applications
N-[2-(2-Fluorophenoxy)-1-phenylethyl]but-2-ynamide has been extensively studied for its potential applications in scientific research. The compound has been found to have potent immunosuppressive properties and has been studied for its potential use in the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.
properties
IUPAC Name |
N-[2-(2-fluorophenoxy)-1-phenylethyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO2/c1-2-8-18(21)20-16(14-9-4-3-5-10-14)13-22-17-12-7-6-11-15(17)19/h3-7,9-12,16H,13H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGVNPGRSXRQGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(COC1=CC=CC=C1F)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-Fluorophenoxy)-1-phenylethyl]but-2-ynamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

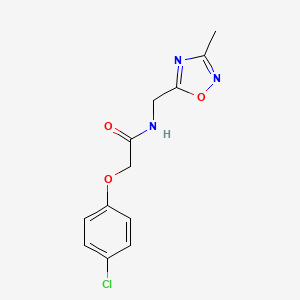
![3-phenyl-4-[[4-(trifluoromethyl)anilino]methylidene]-1H-pyrazol-5-one](/img/structure/B2934711.png)
![2-((6-methyl-4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2934713.png)
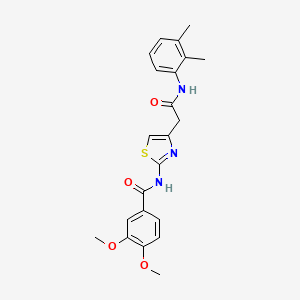

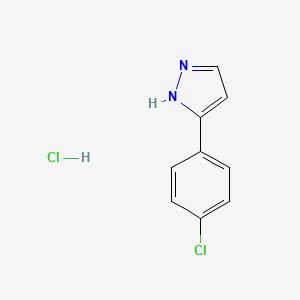
![2-[3-oxo-3-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)propyl]-5-sulfanylidene-2,10a-dihydroimidazo[1,2-c]quinazolin-3-one](/img/structure/B2934719.png)
![2-[(2,4-Dichlorophenyl)methylsulfanyl]-1-ethylsulfonyl-4,5-dihydroimidazole](/img/structure/B2934721.png)

![3-Oxa-7,10-diazaspiro[5.6]dodecan-11-one](/img/structure/B2934723.png)
![2-[(4-Ethylbenzyl)amino]-2-oxoethyl 4-chlorobenzoate](/img/structure/B2934727.png)
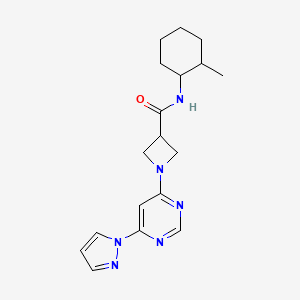
![2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2934729.png)
